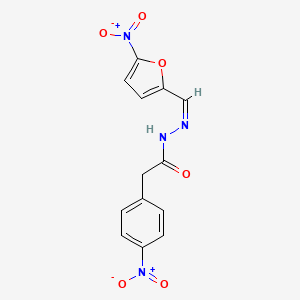

(Z)-N'-((5-nitrofuran-2-yl)methylene)-2-(4-nitrophenyl)acetohydrazide

Description

Propriétés

IUPAC Name |

N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O6/c18-12(7-9-1-3-10(4-2-9)16(19)20)15-14-8-11-5-6-13(23-11)17(21)22/h1-6,8H,7H2,(H,15,18)/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQFDFNOWCGLLO-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-N'-((5-nitrofuran-2-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The compound is synthesized through a condensation reaction between 5-nitrofuran-2-carboxylic acid hydrazide and 4-nitrobenzaldehyde. The general procedure involves refluxing these reactants in ethanol with a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is purified by recrystallization from ethanol .

Antimycobacterial Activity

Research indicates that derivatives of N'-((5-nitrofuran-2-yl)methylene) substituted hydrazides exhibit significant antimycobacterial activity. In vitro studies show that halogen substitutions on the benzohydrazide moiety enhance this activity. For instance, compounds were tested against Mycobacterium tuberculosis with promising results, indicating that structural modifications can lead to improved efficacy .

Trypanocidal Activity

A notable area of investigation is the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease. A series of N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides were evaluated against various strains of T. cruzi. The most active compounds demonstrated IC50 values significantly lower than those of traditional treatments like benznidazole (BZD) and nifurtimox (NFX). For example, one derivative showed IC50 values of 1.17 µM against the Y strain, indicating a high level of potency compared to existing therapies .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features correlate with enhanced biological activity. Key findings include:

- Nitro Group Influence : The presence of the nitro group at the C5 position is crucial for activity against M. tuberculosis and T. cruzi, as it modulates electronic properties and enhances interactions with biological targets .

- Molecular Descriptors : QSAR studies have identified various molecular descriptors that influence activity, including constitutional, topological, and geometric properties. These descriptors help predict the biological efficacy of new derivatives based on their structural characteristics .

Case Studies

Several studies have highlighted the compound's effectiveness:

- Antimycobacterial Study : A study evaluated various hydrazone derivatives for their antimycobacterial properties, revealing that modifications at specific positions significantly affected their Minimum Inhibitory Concentration (MIC) values .

- Chagas Disease Treatment : Another study focused on a series of nitrofuran derivatives designed to improve trypanocidal activity. Results indicated that many compounds exhibited superior efficacy compared to traditional drugs, showcasing their potential as new therapeutic agents against Chagas disease .

Data Table: Biological Activity Overview

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of (Z)-N'-((5-nitrofuran-2-yl)methylene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 5-nitrofuraldehyde and 4-nitrophenylacetohydrazide. The reaction conditions often include solvents like ethanol and catalysts such as glacial acetic acid, leading to high yields of the desired hydrazone product. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) are utilized for structural elucidation, confirming the formation of the desired compound through characteristic functional group peaks .

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Research has demonstrated that derivatives containing nitrofuran moieties exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group enhances the electron affinity of the compound, which is believed to contribute to its effectiveness against microbial infections .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound F3 | Staphylococcus aureus | 12.5 µg/mL |

| Compound F4 | Escherichia coli | 15.0 µg/mL |

| (Z)-N'-((5-nitrofuran-2-yl)methylene)-2-(4-nitrophenyl)acetohydrazide | TBD | TBD |

Anticancer Potential

Emerging studies suggest that (Z)-N'-((5-nitrofuran-2-yl)methylene)-2-(4-nitrophenyl)acetohydrazide may also possess anticancer properties. Its structural components allow it to interact with specific enzymes involved in cancer cell proliferation and survival pathways. For instance, compounds with similar nitrofuran structures have been investigated for their potential to act as enzyme inhibitors in metabolic pathways critical to tumor growth .

Organic Synthesis Applications

In addition to its biological activities, this compound serves as a valuable intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules, particularly those aimed at drug development. The versatility of its structure allows for further functionalization, enabling chemists to create a variety of derivatives with tailored properties for specific applications.

Case Studies and Research Insights

Several studies have explored the applications of hydrazones like (Z)-N'-((5-nitrofuran-2-yl)methylene)-2-(4-nitrophenyl)acetohydrazide:

- A study demonstrated that derivatives synthesized from similar nitrofuran-based hydrazones exhibited potent activity against Mycobacterium tuberculosis, highlighting their potential in treating resistant bacterial strains .

- Another investigation focused on the synthesis of oxadiazole derivatives from nitrofuran hydrazones, which showed promising results in both antimicrobial and anticancer assays .

Analyse Des Réactions Chimiques

1.1. Condensation of 2-(4-Nitrophenyl)acetohydrazide with 5-Nitrofuraldehyde

The target compound is synthesized through acid-catalyzed condensation of 2-(4-nitrophenyl)acetohydrazide and 5-nitrofuraldehyde in ethanol (95%) under reflux (5–6 hours). Glacial acetic acid acts as a catalyst, yielding the hydrazone intermediate with 89% efficiency .

Reaction Scheme:

Key Conditions:

-

Solvent: Ethanol (95%)

-

Catalyst: Glacial acetic acid (0.2 mL per mmol)

-

Temperature: Reflux (~78°C)

-

Reaction Time: 5 hours

2.1. Spectroscopic Data

The compound exhibits distinct spectral features consistent with its structure:

| Spectrum | Key Peaks | Assignment |

|---|---|---|

| IR (KBr) | 1674 cm⁻¹ | C=O stretch (amide) |

| 1603 cm⁻¹ | C=N stretch (hydrazone) | |

| 1520, 1348 cm⁻¹ | NO₂ asymmetric/symmetric stretches | |

| ¹H NMR | δ 8.85 (s, 1H) | Hydrazone CH=N proton |

| δ 7.65–8.20 (m, 4H) | 4-Nitrophenyl aromatic protons | |

| δ 7.21 (d, J = 3.8 Hz, 1H), δ 6.75 (d, J = 3.8 Hz, 1H) | Furan ring protons |

These data align with analogous hydrazones reported in studies of nitrofuran derivatives .

3.1. Cyclization to Oxadiazole Derivatives

The hydrazone undergoes cyclization with acetic anhydride under reflux to form 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazole derivatives. This reaction proceeds via dehydration and intramolecular cyclization, yielding oxadiazoles with 54–60% efficiency .

Reaction Pathway:

Optimized Conditions:

-

Reagent: Acetic anhydride (2 mL per 100 mg substrate)

-

Temperature: Reflux (~140°C)

-

Time: 1 hour

3.2. Antimicrobial Activity Correlations

While the query focuses on chemical reactivity, it is notable that structurally similar nitrofuran hydrazones exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) . The nitro groups enhance electron-deficient character, improving membrane penetration.

Stability and Handling

-

Light Sensitivity: Nitrofuran derivatives degrade under prolonged UV exposure. Store in amber glassware.

-

Thermal Stability: Decomposes above 200°C; DSC shows exothermic peaks at 210–220°C .

Comparative Analysis of Analogous Compounds

The table below contrasts synthesis yields and biological activity of related nitrofuran hydrazones:

Comparaison Avec Des Composés Similaires

Structural Modifications and Antimycobacterial Activity

The 5-nitrofuran-2-yl-methylene group is critical for antimycobacterial potency. highlights that halogen substitutions on the benzohydrazide moiety enhance activity, while 5-nitrofuran analogs outperform 4-nitrobenzylidene derivatives. For example:

Key Insight : The nitro group on the furan ring (position 5) significantly boosts antimycobacterial activity, likely due to enhanced electron-withdrawing effects and improved target binding .

Role of Heterocyclic Moieties in Bioactivity

Comparisons with hydrazones containing other heterocycles reveal target-specific efficacy:

- Quinoline-Imidazole Hybrids (): (E)-N′-((2-(4-Fluorophenoxy)quinolin-3-yl)methylene)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide exhibits EGFR/HER-2 kinase inhibition (IC₅₀ < 1 µM) and cytotoxicity against adenocarcinoma cells. The quinoline scaffold contributes to kinase binding, unlike the nitrofuran group in the target compound.

- Their bioactivity focuses on multi-kinase inhibition rather than antimicrobial effects .

Key Insight: Heterocyclic components dictate target selectivity. Nitrofuran derivatives excel in antimicrobial contexts, while quinoline/imidazole hybrids target kinases .

Enzyme Inhibition Profiles

Anticholinesterase Activity ():

N-(2,4-Disubstituted benzylidene)-2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide analogs showed weak AChE inhibition (IC₅₀ = 29.5 µM for the best compound vs. galantamine IC₅₀ = 0.5 µM). The piperazine ring reduces potency compared to nitrofuran-based structures .Anti-Inflammatory Activity ():

(E)-N′-(4-Chlorobenzylidene)acetohydrazide derivatives suppress TNF-α production by 55–57% in vivo, comparable to SB-203580. The chlorophenyl group enhances anti-inflammatory effects, whereas nitrofuran derivatives prioritize antimicrobial action .

Key Insight: Substituents like chloro or morpholinoethoxy groups optimize anti-inflammatory activity, while nitro groups favor antimicrobial targeting .

QSAR and Predictive Modeling

developed a QSAR model for nitrofuran hydrazides, identifying radial distribution functions (RDF030v, RDF135m) as critical descriptors. These parameters correlate with steric and electronic effects, explaining why 5-nitrofuran analogs achieve higher antimycobacterial activity than 4-nitrobenzylidene derivatives.

Key Descriptors :

- RDF030v : Reflects molecular size and branching.

- RDF135m : Relates to charge distribution and nitro group orientation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (Z)-N'-((5-nitrofuran-2-yl)methylene)-2-(4-nitrophenyl)acetohydrazide and related Schiff base derivatives?

- Answer : The compound is synthesized via condensation of acetohydrazide precursors with aldehydes. For example, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide reacts with 5-nitrofuran-2-carbaldehyde in acetic acid under reflux, yielding the target Schiff base after recrystallization (69% yield) . Alternative methods include solvent-free microwave-assisted synthesis (e.g., for analogous compounds), which reduces reaction time and improves yield compared to conventional methods using K₂CO₃ or NaBiO₃ .

Q. How is the structural integrity of this compound confirmed in academic studies?

- Answer : Characterization relies on spectral

- ¹H/¹³C NMR : Peaks for the hydrazide NH (~11.5 ppm), nitrofuran protons (6.5–8.5 ppm), and aromatic protons from the 4-nitrophenyl group (~7.5–8.5 ppm) .

- IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C=N (1610–1620 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 372 for analogous compounds) and fragmentation patterns validate the structure .

Q. What preliminary biological activities have been reported for this compound?

- Answer : Derivatives with nitrofuran and nitrophenyl moieties exhibit antimicrobial (e.g., against S. aureus and E. coli) and antiviral activity (e.g., HAV inhibition with IC₅₀ = 8.5–10.7 µg/mL) . The nitro groups enhance electron-withdrawing effects, improving membrane penetration and target binding .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity for large-scale research applications?

- Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 h to 30 min) and minimizes side products by enhancing reaction homogeneity .

- Solvent selection : Glacial acetic acid or ethanol improves solubility of intermediates, while DMF or methanol aids recrystallization .

- Catalyst screening : NaBiO₃ or K₂CO₃ may enhance condensation efficiency for specific derivatives .

Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound?

- Answer : Key SAR insights:

- Nitrofuran moiety : Essential for redox-mediated antimicrobial activity via nitro group reduction to toxic intermediates .

- 4-Nitrophenyl group : Enhances π-π stacking with enzyme active sites (e.g., EGFR or viral proteases), as seen in IC₅₀ values <10 µM for kinase inhibition .

- Z-configuration : The stereochemistry of the Schiff base influences binding to chiral biological targets, as shown in comparative studies of E/Z isomers .

Q. How do researchers address contradictions in biological activity data across similar derivatives?

- Answer : Contradictions arise from variations in:

- Assay conditions : Differences in cell lines (e.g., HepG2 vs. PC-3) or viral strains affect IC₅₀ values .

- Purity : Impurities from incomplete recrystallization (e.g., residual acetic acid) may skew bioactivity results .

- Structural analogs : Subtle changes (e.g., chloro vs. nitro substituents) alter electron distribution and binding kinetics .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in anticancer research?

- Answer :

- Kinase inhibition assays : Test inhibition of EGFR, VEGFR, or PDGFR using recombinant enzymes and ATP-competitive binding assays .

- Apoptosis markers : Measure caspase-3/7 activation (e.g., via fluorometric substrates) and mitochondrial membrane potential collapse (JC-1 staining) .

- Molecular docking : Simulate interactions with kinase domains (e.g., PDB: 1M17) to identify critical hydrogen bonds and hydrophobic contacts .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational tools (e.g., ACD/Labs or ChemDraw) to confirm peak assignments .

- Biological Replicates : Use ≥3 replicates in antimicrobial/antiviral assays to account for variability in microbial growth kinetics .

- Stereochemical Analysis : Employ NOESY NMR or X-ray crystallography to resolve E/Z isomerism, which impacts bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.